2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” has a molecular weight of 209.62 and is stored at room temperature . Another related compound, “(3-(Difluoromethoxy)phenyl)methanamine”, has a molecular weight of 173.16 and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is 1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H . For “(3-(Difluoromethoxy)phenyl)methanamine”, the InChI code is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 .
Physical and Chemical Properties Analysis
“[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is a powder stored at room temperature . “(3-(Difluoromethoxy)phenyl)methanamine” is a liquid stored in a refrigerator .
Scientific Research Applications
Precision Synthesis of Polymers
Research indicates the utility of related boronate esters in precision polymer synthesis. For example, Suzuki-Miyaura coupling polymerization techniques have been applied to synthesize poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity, demonstrating the role of catalyst-transfer mechanisms in achieving well-defined polymer structures (Yokozawa et al., 2011).
Synthesis of Silanes and Their Reactions
Silane compounds containing two triflate groups have been synthesized, showcasing reactions that might parallel or involve mechanisms similar to those with boronate esters, underlining the versatility of such structures in organometallic chemistry (Matyjaszewski & Chen, 1988).
Chain-Growth Polymerization
The chain-growth polymerization method for synthesizing polyfluorenes via Suzuki-Miyaura coupling highlights the controlled synthesis of polymers, where related boronate esters might play a crucial role in initiating polymerization processes, leading to polymers with defined end groups and molecular weights (Yokoyama et al., 2007).
Synthesis of Modified Phenylboronic Acid Derivatives
Ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives have been synthesized, indicating the potential for creating targeted molecules with specific inhibitory activity against enzymes, such as serine proteases. This research illustrates the functional diversity that can be achieved with modifications to the boronate ester framework (Spencer et al., 2002).
Applications in High-Voltage Lithium-Ion Batteries
Fluorosilane compounds with oligo(ethylene oxide) substituents have been synthesized and evaluated as electrolyte solvents for high-voltage lithium-ion batteries. This research underscores the importance of such compounds in enhancing the performance and safety of energy storage systems (Wang et al., 2016).
Safety and Hazards
“[3-(difluoromethoxy)phenyl]methanamine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . It also has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the phenyl group in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds containing a phenyl group, similar to the one in the given compound, have been used in the edman degradation process, a method for sequencing proteins by sequentially removing one residue at a time from the amino end of a peptide .
Biochemical Pathways
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the phenyl group in the given compound, have been found to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the phenyl group in the given compound, have been found to possess various biological activities .
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)17-11(15)16/h5-8,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNRSKASAOECQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035690-56-2 |
Source
|
Record name | 2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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